molecular formula C10H9BrO4 B1331322 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid CAS No. 6948-33-0

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

Cat. No. B1331322
CAS RN: 6948-33-0
M. Wt: 273.08 g/mol
InChI Key: NGBVBJQUJJKRGF-NSCUHMNNSA-N
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Description

The compound of interest, "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid," is a structurally complex molecule that appears to be related to various research areas, including the synthesis of furan compounds, brominated phenylacetic acids, hybrid compounds with potential biological activity, luminescent materials, and analytical chemistry involving phenolic metabolites. Although none of the provided papers directly discuss this exact compound, they offer insights into similar compounds that can help us understand the potential properties and reactions of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been demonstrated in the literature. For instance, the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded a brominated product with a high degree of selectivity and yield . Similarly, the synthesis of complex furan compounds with bromine substituents has been achieved through the treatment of precursor acids with bromine . These methods could potentially be adapted for the synthesis of "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the phenyl ring. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This suggests that in "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid," similar steric and electronic effects would be expected, potentially affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary depending on the nature of the substituents and the reaction conditions. For example, the presence of a nitro group in furan compounds has been shown to influence the steric configuration of the resulting products . In the context of "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid," the bromo and hydroxy groups could participate in various chemical reactions, such as nucleophilic substitution or elimination, depending on the reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine can affect bond angles and electron distribution within the molecule . Additionally, the formation of hydrogen-bonded dimers in the crystal structure of related compounds suggests that "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid" may also exhibit strong intermolecular interactions, which could influence its melting point, solubility, and crystalline properties.

Scientific Research Applications

  • Crystal Structure and Biological Activity

    • Research on derivatives of trans-ferulic acid, similar to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, has shown that compounds with free phenolic hydroxyls exhibit scavenging free-radical and antioxidant activity. Certain compounds also exhibited cytotoxic effects on tumor cell lines (Obregón-Mendoza et al., 2018).
  • Corrosion Inhibition

    • Acrylamide derivatives, including those structurally related to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, have been studied as corrosion inhibitors for copper in nitric acid solutions. These compounds were effective in inhibiting corrosion and showed potential as mixed-type inhibitors (Abu-Rayyan et al., 2022).
  • Electron Donor Properties

    • Diferulate, a compound related to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, has been identified as an efficient electron donor with significant antiradical and antioxidant properties, which are valuable for the design of bioactive substances (Vacek et al., 2020).
  • Polymer Modification

    • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, to improve their antibacterial and antifungal activities. This application is relevant in medical fields (Aly & El-Mohdy, 2015).
  • Synthesis and Structural Studies

    • The synthesis and separation of isomers of acrylic acid derivatives, including those structurally similar to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, have been studied for their potential in various applications. X-ray crystallography has been used for structural characterization (Chenna et al., 2008).
  • Antibacterial Applications

    • Monomers derived from compounds like 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid have been used to create antibacterial non-woven nanofibers, indicating potential applications in wound dressing and tissue regeneration (Killi et al., 2015).
  • Cancer Research

    • Derivatives of cinnamic acid, which include structures similar to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, showing potential in cancer treatment (Gonçalves et al., 2021).
  • Photopolymerization Studies

    • (Meth)acrylated compounds, structurally related to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, have been studied in photopolymerization processes, which are significant in coating applications and material sciences (Walther et al., 2016).
  • Antidiabetic Research

    • Studies have shown the antidiabetic potential of compounds structurally related to 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, indicating their possible use in treating type 2 diabetes and metabolic disorders (Jung et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBVBJQUJJKRGF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

CAS RN

6948-33-0, 948051-10-3
Record name 6948-33-0
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Record name (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
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